4-Aminobenzylamine
Overview
Description
Synthesis Analysis
The synthesis of 4-Aminobenzylamine and its derivatives involves various chemical methodologies. For instance, a novel synthesis approach for 4-[(18)F]fluorobenzylamine, a derivative of 4-Aminobenzylamine, employs transition metal-assisted sodium borohydride reduction, demonstrating the compound's versatility in producing radiotracers for PET imaging (Koslowsky, Mercer, & Wuest, 2010).
Molecular Structure Analysis
The molecular structure of 4-Aminobenzylamine derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the crystal and molecular structures of several nitrobenzylamine derivatives have been determined, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Iwasaki et al., 1988).
Chemical Reactions and Properties
4-Aminobenzylamine participates in diverse chemical reactions, exploiting its amino and benzyl functionalities. It serves as a precursor in the synthesis of complex molecules, demonstrating its utility in organic synthesis and the development of novel compounds with significant properties. The synthesis and application of derivatives like 4-[(18)F]fluorobenzylamine in radiotracer development are examples of its chemical versatility (Koslowsky, Mercer, & Wuest, 2010).
Scientific Research Applications
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Electrochemical Modification of Single-Walled Carbon Nanotubes (SWCNTs)
- In this application, 4-Aminobenzylamine is used for the oxidative coupling of SWCNTs . The process involves the electrochemical modification of the nanotubes, which changes their properties and can be used for various purposes .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of electrochemical techniques .
- The outcomes of this application can vary, but it generally results in modified SWCNTs that have different properties and can be used for various purposes .
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Preparation of a Novel Acridine-Based Amino Acid
- In this application, 4-Aminobenzylamine is used to prepare a novel acridine-based amino acid . This involves a series of chemical reactions, with 4-Aminobenzylamine being one of the key reactants .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of standard organic synthesis techniques .
- The outcomes of this application can vary, but it generally results in the production of a novel acridine-based amino acid .
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Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Anion Sensors
- In this application, 4-Aminobenzylamine is used in the synthesis of two novel fluorescent Photoinduced Electron Transfer (PET) anion sensors .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of standard organic synthesis techniques .
- The outcomes of this application can vary, but it generally results in the production of novel fluorescent PET anion sensors .
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Anodic Coupling of Single-Walled Carbon Nanotubes (SWCNTs)
- In this application, 4-Aminobenzylamine is used in the anodic coupling of SWCNTs .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of electrochemical techniques .
- The outcomes of this application can vary, but it generally results in modified SWCNTs that have different properties and can be used for various purposes .
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Synthesis of Polyacrylamide Series Containing Salicylideneaniline Moieties
- In this application, 4-Aminobenzylamine is used in the synthesis of polyacrylamide series containing salicylideneaniline moieties .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of standard organic synthesis techniques .
- The outcomes of this application can vary, but it generally results in the production of a polyacrylamide series containing salicylideneaniline moieties .
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Formulation and Investigation of Poly (4-styrenesulfonic acid)/4-aminobenzylamine/phosphoric acid Membranes
- In this application, 4-Aminobenzylamine is used in the formulation and investigation of poly (4-styrenesulfonic acid)/4-aminobenzylamine/phosphoric acid membranes .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of standard organic synthesis techniques .
- The outcomes of this application can vary, but it generally results in the production of poly (4-styrenesulfonic acid)/4-aminobenzylamine/phosphoric acid membranes .
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Synthesis of Novel Para-Aminobenzoic Acid Analogs for Therapeutic Applications
- In this application, 4-Aminobenzylamine is used in the synthesis of novel para-aminobenzoic acid (PABA) analogs .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of standard organic synthesis techniques .
- The outcomes of this application can vary, but it generally results in the production of novel PABA analogs with potential therapeutic applications .
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High-Sensitivity Detection of Dopamine by Biomimetic Nanofluidic Diodes
- In this application, 4-Aminobenzylamine is used in the construction and functional evaluation of a highly sensitive dopamine-responsive iontronic device .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of nanofluidic techniques .
- The outcomes of this application can vary, but it generally results in a highly sensitive dopamine-responsive iontronic device .
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Synthesis of Intermediates for Manufacturing Various Compounds
- In this application, 4-Aminobenzylamine is used in the synthesis of intermediates for manufacturing various compounds .
- The specific methods and procedures for this application would depend on the exact nature of the experiment, but it generally involves the use of standard organic synthesis techniques .
- The outcomes of this application can vary, but it generally results in the production of various compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(aminomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330206 | |
Record name | 4-Aminobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzylamine | |
CAS RN |
4403-71-8 | |
Record name | 4-Aminobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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